Home > Products > Building Blocks P15692 > N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine - 550299-59-7

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine

Catalog Number: EVT-1725888
CAS Number: 550299-59-7
Molecular Formula: C11H13N5O3
Molecular Weight: 263.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds containing the 6,7-dimethoxyquinazoline core structure are a class of heterocyclic compounds that have garnered significant interest in scientific research, particularly in medicinal chemistry, due to their diverse biological activities. These compounds typically consist of a quinazoline ring system, a benzene ring fused with a pyrimidine ring, substituted with methoxy groups at the 6 and 7 positions and various functional groups at other positions. This core structure serves as a versatile scaffold for the development of novel pharmaceutical agents with potential applications in various therapeutic areas. [, , , , , , ]

(2S,3R,4S)-N’-Benzyl-N’’-Cyano-N-(3,4-Dihydro-2-Dimethoxymethyl-3-Hydroxy-2-Methyl-6-Nitro-2H-Benzopyran-4-yl)-Guanidine (KR-31372)

Compound Description: KR-31372 is a compound investigated for its cardioprotective effects against ischemic/reperfusion injury. Studies demonstrated its ability to improve cardiac function and reduce infarct size in animal models. [] This cardioprotection is suggested to be mediated through the activation of mitochondrial KATP channels. []

8-Chloro-2-[4-(2-Furoyl)Piperazin-1-yl]-6,7-Dimethoxyquinazolin-4-Amine Hydrochloride (8-Chloroprazosin Hydrochloride)

Compound Description: This compound, 8-Chloroprazosin hydrochloride, serves as a valuable internal standard in the quantitative analysis of the drug prazosin within human plasma. []

Relevance: 8-Chloroprazosin hydrochloride and 1-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine belong to the same structural class of 6,7-dimethoxyquinazolines. [] The presence of the 6,7-dimethoxyquinazoline moiety in both compounds suggests a potential for shared chemical properties and reactivity.

N-Aryl-N'-(5-(2-Hydroxybenzoyl)Pyrimidin-2-yl)Guanidines

Compound Description: This series of compounds were designed and investigated as small-molecule antagonists targeting Toll-like receptor 4 (TLR4). [] Some derivatives showed promising antagonist activities with IC50 values in the low micromolar range. []

[4-(4-Amino-6,7-Dimethoxyquinazolin-2-yl)-cis-Octahydroquinoxalin-1-yl]-Furan-2-ylmethanone (Cyclazosin)

Compound Description: Cyclazosin and its enantiomers have been studied for their potent and selective antagonist activity towards the α1B-adrenoceptor subtype. [] Particularly, the (+)-enantiomer of cyclazosin exhibited remarkable selectivity for α1B-adrenoceptors compared to other subtypes, making it a valuable tool for investigating α1-adrenoceptor subtypes. []

1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)Phenyl)-3-(5-(1,1,1-Trifluoro-2-Methylpropan-2-yl)Isoxazol-3-yl)Urea Hydrochloride (CEP-32496)

Compound Description: CEP-32496 is a potent and orally efficacious inhibitor of the BRAF V600E kinase. [] It has demonstrated excellent pharmacokinetic properties in preclinical studies and significant efficacy in inhibiting tumor growth in BRAF V600E-dependent xenograft models. []

Relevance: Both CEP-32496 and 1-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine share the 6,7-dimethoxyquinazoline core as a central structural motif. [] The presence of this shared moiety suggests potential similarities in their physicochemical properties and binding affinities to specific targets.

N-[4-[ω-(2-Amino-4-substituted-6,7-Dihydrocyclopenta[d]Pyrimidin-5-yl)Alkyl]Benzoyl]-L-Glutamic Acids

Compound Description: This series of compounds was synthesized as novel antifolates, targeting dihydrofolate reductase (DHFR) for anticancer activity. [] Notably, compounds containing a 2,4-diaminopyrimidine fused to a cyclopentene ring with either a trimethylene or ethylene bridge exhibited potent DHFR inhibition and significant antitumor activity in vitro and in vivo. []

Overview

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is a compound that belongs to the class of quinazoline derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. The specific structure of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It has been identified in research contexts related to pharmacology and medicinal chemistry, particularly due to its potential as a prolyl hydroxylase inhibitor, which is significant in the treatment of conditions such as anemia and cancer .

Classification

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is classified under quinazoline derivatives. This classification encompasses a wide range of compounds that share a common bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The specific modifications in this compound's structure contribute to its unique properties and biological activities.

Synthesis Analysis

Methods

The synthesis of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine can be achieved through several methods:

  1. Niementowski's Synthesis: This method involves the reaction of 4-substituted anthranilic acid with formamide at elevated temperatures (125–130°C), yielding 3,4-dihydro-4-oxoquinazoline derivatives.
  2. Condensation Reactions: The compound can also be synthesized via condensation reactions between guanidine and appropriate quinazoline precursors. For example, treating 6,7-dimethoxyquinazolinone with guanidine under acidic or basic conditions may yield the desired product .
  3. Reflux Techniques: Utilizing reflux conditions with isatoic anhydride and amines can facilitate the formation of quinazoline derivatives, which can then be further modified to obtain N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine .

Technical Details

The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress and confirm the identity of the synthesized compounds.

Molecular Structure Analysis

Structure

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine has a complex molecular structure characterized by:

  • A quinazoline core featuring two methoxy groups at positions 6 and 7.
  • A guanidine moiety attached to the nitrogen atom at position 2 of the quinazoline ring.

Data

The molecular formula for N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is C11H13N5O3 with a molecular weight of approximately 249.25 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as infrared spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine can participate in various chemical reactions:

  1. Prolyl Hydroxylase Inhibition: The compound has been studied for its ability to inhibit prolyl hydroxylase enzymes, which play a crucial role in collagen synthesis and hypoxia signaling pathways .
  2. Condensation Reactions: It can undergo further reactions with electrophiles or nucleophiles due to the presence of reactive functional groups within its structure.

Technical Details

The reactivity of this compound may depend on factors such as pH, solvent polarity, and temperature. These conditions should be optimized based on the specific reaction being conducted.

Mechanism of Action

Process

The mechanism by which N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine exerts its biological effects involves:

  1. Binding to Prolyl Hydroxylase: The compound binds to the active site of prolyl hydroxylase enzymes, inhibiting their activity and thereby affecting collagen metabolism and cellular responses to hypoxia.
  2. Alteration of Hypoxia-Inducible Factors: By inhibiting prolyl hydroxylases, this compound influences the stability and activity of hypoxia-inducible factors that regulate gene expression under low oxygen conditions .

Data

Studies indicate that compounds similar to N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine have shown promising results in preclinical models for enhancing erythropoiesis (red blood cell production) and potentially treating anemia.

Physical and Chemical Properties Analysis

Physical Properties

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is typically characterized by:

  • Appearance: Solid form (often crystalline).

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular Weight249.25 g/mol
SolubilitySoluble in polar solvents
StabilityStable under normal conditions
Melting PointNot extensively documented

These properties are vital for understanding its behavior in various environments and applications.

Applications

Scientific Uses

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine has several potential applications in scientific research:

  1. Drug Development: Its role as a prolyl hydroxylase inhibitor makes it a candidate for developing treatments for anemia and other conditions related to oxygen sensing.
  2. Biological Research: The compound can be used in studies investigating hypoxic responses in cells and tissues.
  3. Pharmaceutical Formulations: Due to its unique chemical properties, it may be formulated into drugs targeting specific pathways involved in disease processes .
Introduction to Quinazoline Scaffolds in Medicinal Chemistry

Historical Context of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives constitute a privileged scaffold in medicinal chemistry, with therapeutic applications spanning over a century. The quinazoline core—a fused bicyclic structure featuring a benzene ring condensed with a pyrimidine ring—was first synthesized in 1903 by Gabriel [9]. Historically, naturally occurring quinazoline alkaloids like febrifugine (isolated from Dichroa febrifuga) demonstrated potent antimalarial activity, highlighting the scaffold's biological relevance [3]. Over the past decade, synthetic quinazoline derivatives have yielded clinically significant drugs, including:

  • EGFR Inhibitors: Erlotinib and gefitinib for oncology
  • Alpha-blockers: Prazosin and doxazosin for hypertension
  • Antifungals: Albaconazole for broad-spectrum fungal infections [6] [9]

This rich history underscores the quinazoline nucleus’s versatility, enabling structural modifications that fine-tune pharmacokinetic and pharmacodynamic properties. The scaffold's unique physicochemical characteristics—including moderate lipophilicity, hydrogen-bonding capability, and aromatic stability—facilitate interactions with diverse biological targets [2] [3].

Table 1: Clinically Relevant Quinazoline-Based Drugs

Drug NameTherapeutic CategoryKey Structural Features
ErlotinibAnticancer (EGFR-TKI)4-Anilinoquinazoline
DoxazosinAnti-hypertensive4-Amino-6,7-dimethoxyquinazoline
AlbaconazoleAntifungalTriazole-linked quinazolinone
FebrifugineAntimalarial4(3H)-Quinazolinone with piperidine side

Structural Significance of 6,7-Dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl Motifs

The 6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl moiety represents a synthetically tailored variant of the quinazolinone core with optimized bioactivity. Key structural features include:

  • 6,7-Dimethoxy Groups: These electron-donating substituents enhance lipophilicity and membrane permeability. The meta-positioned methoxy groups create an optimal steric and electronic profile for penetrating microbial cell walls or binding enzyme active sites [3] [6]. Position-specific effects are critical: 6- and 8-halogenation typically boosts antibacterial activity, while 6,7-alkoxylation improves CNS penetration due to increased logP values [6].

  • 4-Oxo-1,4-dihydro State: This lactam-lactim tautomeric system enables hydrogen-bonding interactions with biological targets. The 4-oxo group acts as a hydrogen bond acceptor, while the N1-H serves as a donor, facilitating interactions with kinases, reductases, or nucleic acids [3] [9]. This tautomerism also influences reactivity, as the lactim form can undergo electrophilic substitution more readily than the lactam [3].

  • C2 Position Reactivity: The C2 carbon in 4(3H)-quinazolinones is electrophilic and serves as an anchor for nucleophilic substituents. Guanidine attachment at this position leverages the electron-withdrawing effect of the pyrimidinone ring, enhancing the guanidine group's nucleophilicity and metal-chelating potential [5] [9].

Rationale for Guanidine Functionalization in Quinazoline-Based Therapeutics

Guanidinylation of the C2 position synergizes the inherent biological properties of both pharmacophores:

  • Enhanced Cationicity and Solubility: The guanidine group (pKa ~13.5) remains protonated under physiological conditions, imparting water solubility to the otherwise lipophilic quinazolinone core. This amphiphilic balance supports membrane interactions while maintaining bioavailability [4] [7].

  • Molecular Recognition Capabilities: Guanidine’s planar geometry and ability to form bidentate hydrogen bonds mimic arginine residues in peptides. This enables high-affinity binding to phosphate groups in DNA, ATP, or phosphorylated proteins—common targets in antimicrobial and anticancer therapies [4] [6].

  • Biological Activity Amplification: Recent studies demonstrate that guanidine-functionalized terpenoids and polymers exhibit potent activity against drug-resistant fungi and bacteria. For example, guanidinium-pendent poly(2-oxazoline)s disrupt microbial membranes via electrostatic interactions and organelle targeting, overcoming conventional resistance mechanisms [4] [7]. When conjugated to quinazolinones, this functionality creates dual-action hybrids: the quinazoline moiety inhibits intracellular enzymes (e.g., dihydrofolate reductase), while the guanidine group compromises membrane integrity [5] [6].

Table 2: Impact of Quinazoline Substitutions on Biological Activity

Substitution PositionFunctional GroupBiological EffectMechanistic Implication
C2Guanidine↑ Antimicrobial breadthMembrane disruption + DNA binding
C6/C7Methoxy↑ Lipophilicity & membrane penetrationEnhanced cellular uptake
C8Halogen (Cl, F)↑ Anticancer activityImproved DNA intercalation
N3Aryl sulfonamides↑ Antibacterial potencyDihydrofolate reductase inhibition

Properties

CAS Number

550299-59-7

Product Name

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine

IUPAC Name

2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)guanidine

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

InChI

InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17)

InChI Key

YWLNDYANIWBMAJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N=C(N)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N=C(N)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.